molecular formula C11H12N2O3S B14401397 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 87428-35-1

2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14401397
CAS No.: 87428-35-1
M. Wt: 252.29 g/mol
InChI Key: CRQMONKFPPJMEC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is a chemical compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a thiadiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazolidine derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)acetic acid
  • 3,5-Dimethoxyphenylacetate

Comparison

Compared to similar compounds, 2-(3,5-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its thiadiazine ring structure, which imparts distinct chemical and biological properties. While 2-(3,5-Dimethoxyphenyl)acetic acid and 3,5-Dimethoxyphenylacetate are primarily used in organic synthesis and as intermediates, the thiadiazine compound has broader applications in medicinal chemistry and materials science.

Properties

CAS No.

87428-35-1

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C11H12N2O3S/c1-15-8-3-7(4-9(5-8)16-2)11-13-12-10(14)6-17-11/h3-5H,6H2,1-2H3,(H,12,14)

InChI Key

CRQMONKFPPJMEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NNC(=O)CS2)OC

Origin of Product

United States

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